2-(2,4-dimethylphenoxy)-N'-[(Z)-pyridin-4-ylmethylidene]acetohydrazide
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Overview
Description
2-(2,4-dimethylphenoxy)-N’-[(Z)-pyridin-4-ylmethylidene]acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, a pyridinylmethylidene group, and an acetohydrazide moiety. Its chemical properties make it a valuable tool in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N’-[(Z)-pyridin-4-ylmethylidene]acetohydrazide typically involves a multi-step process:
Formation of 2,4-dimethylphenoxyacetic acid: This is achieved by reacting 2,4-dimethylphenol with chloroacetic acid under basic conditions.
Conversion to 2,4-dimethylphenoxyacetohydrazide: The acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation with pyridine-4-carbaldehyde: Finally, the hydrazide is condensed with pyridine-4-carbaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N’-[(Z)-pyridin-4-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and pyridinylmethylidene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N’-[(Z)-pyridin-4-ylmethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N’-[(Z)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethylphenoxy)acetohydrazide: Lacks the pyridinylmethylidene group.
N’-[(Z)-pyridin-4-ylmethylidene]acetohydrazide: Lacks the phenoxy group.
Uniqueness
2-(2,4-dimethylphenoxy)-N’-[(Z)-pyridin-4-ylmethylidene]acetohydrazide is unique due to the presence of both the phenoxy and pyridinylmethylidene groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H17N3O2 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C16H17N3O2/c1-12-3-4-15(13(2)9-12)21-11-16(20)19-18-10-14-5-7-17-8-6-14/h3-10H,11H2,1-2H3,(H,19,20)/b18-10- |
InChI Key |
GDWSXRJCWISNKD-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C\C2=CC=NC=C2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=NC=C2)C |
Origin of Product |
United States |
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